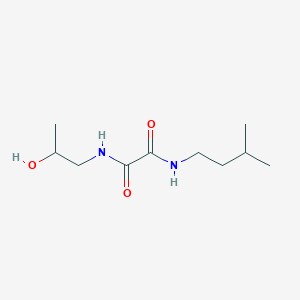
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effect by inhibiting the activity of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, a serine/threonine kinase that plays a crucial role in various cellular processes. N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is essential for cell survival, proliferation, and differentiation. The inhibition of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide leads to the activation of the Wnt/β-catenin pathway, resulting in the promotion of cell survival and proliferation.
Biochemical and Physiological Effects
The inhibition of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound promotes cell survival and proliferation in various cell lines. Additionally, N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a positive effect on neuronal differentiation and survival in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its potent inhibitory effect on N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. This compound is highly specific and has a low toxicity profile, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
The potential therapeutic applications of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide are vast, and several future directions can be explored. One of the future directions is the development of more potent and selective N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide inhibitors based on the structure of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. Additionally, the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, should be explored further. Furthermore, the role of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in the regulation of glucose metabolism and insulin signaling should be investigated to determine its potential use in the treatment of diabetes.
Synthesemethoden
The synthesis of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of 3-bromo-2-hydroxybenzoic acid, which is then reacted with 3-aminopyridine to form 3-(pyridin-3-yl)-2H-benzo[d][1,3]dioxin-2-one. This intermediate is then reacted with 2-bromoacetyl bromide to form the final product, N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. The inhibition of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by this compound has been shown to have a positive effect on various cellular processes, including cell survival, proliferation, and differentiation.
Eigenschaften
IUPAC Name |
N-pyridin-3-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-10-4-3-7-15-8-10)13-9-18-11-5-1-2-6-12(11)19-13/h1-8,13H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLTBLGDABWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)

acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)



